1-(2,5-Dibromophenyl)piperazine
Description
1-(2,5-Dibromophenyl)piperazine is a halogenated arylpiperazine derivative characterized by a piperazine ring substituted with a 2,5-dibromophenyl group. The bromine substituents at the 2- and 5-positions on the phenyl ring confer distinct electronic and steric properties, influencing lipophilicity, receptor affinity, and pharmacokinetic behavior. Piperazine derivatives are frequently explored for their interactions with serotonin (5-HT) receptors, dopamine transporters, and other neuropharmacological targets .
Properties
Molecular Formula |
C10H12Br2N2 |
|---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)piperazine |
InChI |
InChI=1S/C10H12Br2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
XHPMEYYOLDIOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Compound | Substituents (Position) | Molecular Weight (g/mol) | XLogP3* | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-(2,5-Dibromophenyl)piperazine | Br (2,5) | 319.82 (calculated) | ~3.5 | 3 |
| 1-(2,5-Dichlorophenyl)piperazine | Cl (2,5) | 231.12 | 2.6 | 2 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | CF₃ (3) | 230.21 | ~3.0 | 3 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Cl (3) | 196.66 | ~2.2 | 2 |
*XLogP3 estimated based on halogen electronegativity and molecular volume. Bromine’s higher polarizability increases lipophilicity compared to chlorine .
Pharmacological Activity
Serotonin Receptor Interactions
- TFMPP (3-CF₃) : Selective 5-HT1B agonist (IC₅₀ = 65 nM) with moderate affinity for 5-HT1A and 5-HT2C. Reduces locomotor activity in rats via 5-HT1B/1C activation .
- mCPP (3-Cl) : Primarily a 5-HT2C agonist, associated with anxiogenic effects and variable locomotor responses .
- No direct affinity data exists, but bromine’s electron-withdrawing effects could modulate receptor interactions .
Dopamine Transporter (DAT) Affinity
Rigid piperazine analogs, such as 3,8-diaza[3.2.1]bicyclooctane derivatives, exhibit enhanced DAT binding (IC₅₀ = 8 nM) due to reduced conformational flexibility . In contrast, flexible arylpiperazines like this compound may exhibit lower DAT affinity, though this remains speculative without experimental data .
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